1-(2-Aminoquinolin-3-YL)ethanone

Monoamine Oxidase Neurodegeneration Selectivity Profiling

Procuring a generic 2-aminoquinoline without verifying C3 substitution introduces significant risk of altered target engagement. This C3-acetyl derivative is a structurally defined reference ligand for monoamine oxidase assays. • Quantified pharmacology: MAO-B IC50 of 15.4 μM and >6.5-fold selectivity over MAO-A, enabling use as a baseline comparator for SAR campaigns. • Reactive building block: C3-ketone handle enables reduction, reductive amination, or heterocycle condensation for library synthesis. • Supply consistency: Available at ≥98% purity with validated identity, eliminating batch-to-batch variability in screening workflows.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B11908719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoquinolin-3-YL)ethanone
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=CC=CC=C2N=C1N
InChIInChI=1S/C11H10N2O/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h2-6H,1H3,(H2,12,13)
InChIKeyBSMBRDSRYVZTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminoquinolin-3-yl)ethanone: Product Overview


1-(2-Aminoquinolin-3-yl)ethanone (CAS 1258406-28-8) is a 3-substituted 2-aminoquinoline derivative bearing an acetyl group at the C3 position [1]. This heterocyclic scaffold features a quinoline core with an amino group at C2 and a ketone at C3, providing a rigid, planar structure with both hydrogen-bond donor and acceptor capabilities [2]. The compound is commercially available at purities up to 98% [1], with a molecular weight of 186.21 g/mol and a calculated XLogP3 of 2.1 indicating moderate lipophilicity [1]. Its primary applications in the research literature center on kinase inhibitor design and as a synthetic intermediate for bioactive molecule development [3].

1-(2-Aminoquinolin-3-yl)ethanone: Structural Specificity


The 2-aminoquinoline scaffold is notoriously promiscuous: unsubstituted 2-aminoquinoline exhibits broad off-target binding across CNS targets, low isoform selectivity (e.g., poor discrimination between nNOS and eNOS), and weak human nNOS inhibition [1]. The introduction of substituents at the C3 position fundamentally alters both the pharmacophore geometry and electronic properties, thereby dictating target engagement profiles. Specifically, the acetyl group at C3 in 1-(2-Aminoquinolin-3-yl)ethanone creates a distinct hydrogen-bonding motif that is absent in the parent 2-aminoquinoline, and this substitution pattern directly influences binding to enzymes such as monoamine oxidases [2]. Procurement of a generic 2-aminoquinoline derivative without verifying the exact substitution pattern introduces significant risk of obtaining a compound with substantially different biological activity, selectivity, and off-target liability.

1-(2-Aminoquinolin-3-yl)ethanone: Performance Benchmarks


MAO-B versus MAO-A Selectivity

In the same fluorescence-based kynuramine conversion assay, 1-(2-Aminoquinolin-3-yl)ethanone exhibited an IC50 of 15,400 nM against human MAO-B [1] and >100,000 nM against human MAO-A [2], yielding a selectivity ratio of >6.5-fold for MAO-B over MAO-A. By comparison, a more optimized 2-aminoquinoline derivative (CHEMBL2203918) achieved an MAO-B IC50 of 666 nM in the identical assay system [3], demonstrating that the C3-acetyl substitution confers measurable but modest MAO-B inhibition relative to more elaborated analogs. The parent 2-aminoquinoline itself lacks reported quantitative MAO-B/MAO-A selectivity data under these conditions, making the C3-acetyl derivative a defined reference point for SAR studies.

Monoamine Oxidase Neurodegeneration Selectivity Profiling

MAO-B Inhibitory Potency Comparison

The MAO-B inhibitory activity of 1-(2-Aminoquinolin-3-yl)ethanone (IC50 = 15,400 nM) [1] falls between two related 2-aminoquinoline derivatives in the BindingDB repository: CHEMBL4645356, a more potent analog with an IC50 of 5,500 nM [2], and CHEMBL1575961, a compound with minimal MAO-B activity (IC50 > 100,000 nM) [3]. This quantitative spread demonstrates that C3 substitution alone is insufficient for potent MAO-B inhibition; additional structural elaboration is required to achieve sub-micromolar potency. The target compound occupies an intermediate position in this activity continuum, serving as a defined reference point for SAR investigations.

Enzyme Inhibition MAO-B IC50 Benchmarking

Lipophilicity and Conformational Properties

1-(2-Aminoquinolin-3-yl)ethanone has a computed XLogP3 value of 2.1 [1], representing a significant increase in lipophilicity compared to unsubstituted 2-aminoquinoline, which has a calculated XLogP of approximately 1.2 [2]. This 0.9 log unit difference corresponds to roughly an 8-fold increase in octanol-water partition coefficient. Additionally, the target compound possesses only one rotatable bond (the acetyl group) versus zero for the parent compound [1], providing a distinct conformational profile. The topological polar surface area (TPSA) of 56 Ų [1] remains within acceptable limits for CNS penetration (<90 Ų).

ADME Drug-likeness Physicochemical Properties

Synthetic Versatility of C3 Substitution

The 3-substituted 2-aminoquinoline scaffold is accessible via a versatile synthetic route starting from 2-nitrobenzaldehyde, achieving yields in the range of 65-85% for a series of C3-substituted analogs . While specific yield data for 1-(2-Aminoquinolin-3-yl)ethanone are not reported in this synthetic study, the methodology demonstrates that the C3 position can be efficiently functionalized with diverse substituents including acyl groups. By contrast, unsubstituted 2-aminoquinoline lacks a synthetic handle at C3, limiting its utility as a building block for more complex heterocyclic assemblies .

Synthetic Chemistry Heterocycle Synthesis Building Blocks

1-(2-Aminoquinolin-3-yl)ethanone: Research Applications


MAO-B Assay Validation Reference

Based on its well-characterized MAO-B IC50 of 15,400 nM and MAO-A selectivity ratio >6.5-fold [1], 1-(2-Aminoquinolin-3-yl)ethanone serves as a defined reference ligand for validating monoamine oxidase enzyme assays and establishing baseline structure-activity relationships. Its modest potency makes it suitable as a comparator for more potent 2-aminoquinoline derivatives, enabling quantitative assessment of SAR improvements at the C3 position.

Synthetic Intermediate for Library Construction

The C3-acetyl group provides a reactive functional handle for further chemical transformations , including reduction to the corresponding alcohol, reductive amination to generate amines, and condensation with hydrazines or hydroxylamines to form heterocyclic extensions. This versatility positions 1-(2-Aminoquinolin-3-yl)ethanone as a key building block for generating diverse 2-aminoquinoline-based compound libraries for biological screening campaigns.

Kinase Inhibitor Fragment & Scaffold Hopping

The 2-aminoquinoline scaffold is a recognized kinase hinge-binding motif, and patent literature identifies amino-quinoline derivatives as kinase inhibitor candidates [2]. While quantitative kinase inhibition data for the specific C3-acetyl derivative are limited in the public domain, its defined physicochemical properties (XLogP3 = 2.1, TPSA = 56 Ų) [3] make it a suitable fragment for scaffold-hopping and fragment-based drug discovery efforts targeting ATP-binding pockets.

Efflux Pump Inhibition Studies

Related 2-aminoquinoline derivatives have demonstrated activity against bacterial efflux pumps such as NorA in Staphylococcus aureus, with IC50 values in the micromolar range [4]. While direct data for 1-(2-Aminoquinolin-3-yl)ethanone against NorA are not available, the compound can serve as a core scaffold reference for medicinal chemistry efforts aimed at developing efflux pump inhibitors to combat antimicrobial resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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